

2-Bromobenzaldoxime molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromobenzaldoxime

Cat. No.: B2503928

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In-Depth Technical Guide: 2-Bromobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromobenzaldoxime**, including its core chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential role in drug development, particularly in the context of neurodegenerative diseases.

Core Molecular Data

2-Bromobenzaldoxime is an organic compound featuring a bromine-substituted benzene ring attached to an aldoxime functional group. Its fundamental molecular characteristics are summarized below.

Property	Value
Molecular Formula	C ₇ H ₆ BrNO
Molecular Weight	200.03 g/mol
CAS Number	34158-72-0
IUPAC Name	(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine
Canonical SMILES	<chem>C1=CC=C(C(=C1)Br)C=NO</chem>
InChI Key	PSIRFUPZHPEKAE-UHFFFAOYSA-N

Physicochemical Properties

A variety of physicochemical properties for **2-Bromobenzaldoxime** have been calculated and are presented here. These values are crucial for predicting the compound's behavior in biological and chemical systems.

Property	Value	Unit	Source
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-6.43	kJ/mol	Joback Calculated
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	60.54	kJ/mol	Joback Calculated
LogP (Octanol/Water Partition Coeff.)	2.257	Crippen Calculated	
Water Solubility (Log10WS)	-1.94	mol/L	Crippen Calculated
McGowan's Characteristic Volume (McVol)	114.780	ml/mol	McGowan Calculated
Critical Pressure (Pc)	4339.67	kPa	Joback Calculated
Normal Boiling Point (Tboil)	626.24	K	Joback Calculated
Critical Temperature (Tc)	858.33	K	Joback Calculated

Experimental Protocol: Synthesis of 2-Bromobenzaldoxime

The following is a detailed methodology for the synthesis of **2-Bromobenzaldoxime** from 2-bromobenzaldehyde. This procedure is based on the general reaction of aldehydes with hydroxylamine hydrochloride to form aldoximes.

Reaction:



Materials:

- 2-Bromobenzaldehyde (1 equivalent)

- Hydroxylamine hydrochloride (2 equivalents)
- Pyridine (4 equivalents)
- Dichloromethane (CH_2Cl_2)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes

Procedure:

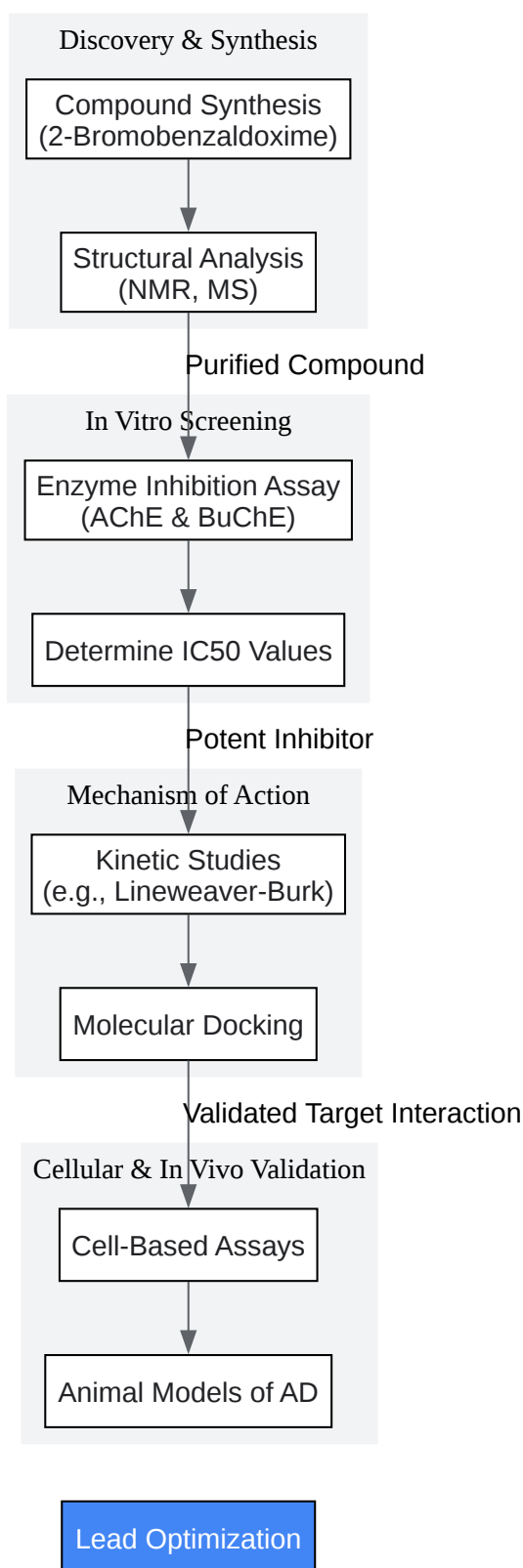
- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromobenzaldehyde (1 equivalent) in dichloromethane.
- **Addition of Reagents:** To the stirred solution, add hydroxylamine hydrochloride (2 equivalents). Subsequently, add pyridine (4 equivalents) to the mixture.
- **Reaction:** Allow the reaction to stir at room temperature for approximately 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.
- **Solvent Removal:** Remove the dichloromethane solvent from the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure **2-**

Bromobenzaldoxime.

Potential Applications in Drug Development

While direct signaling pathways for **2-Bromobenzaldoxime** are not extensively documented, the broader class of benzaldehyde derivatives has shown significant biological activity. Notably, substituted benzaldehydes have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for this condition.

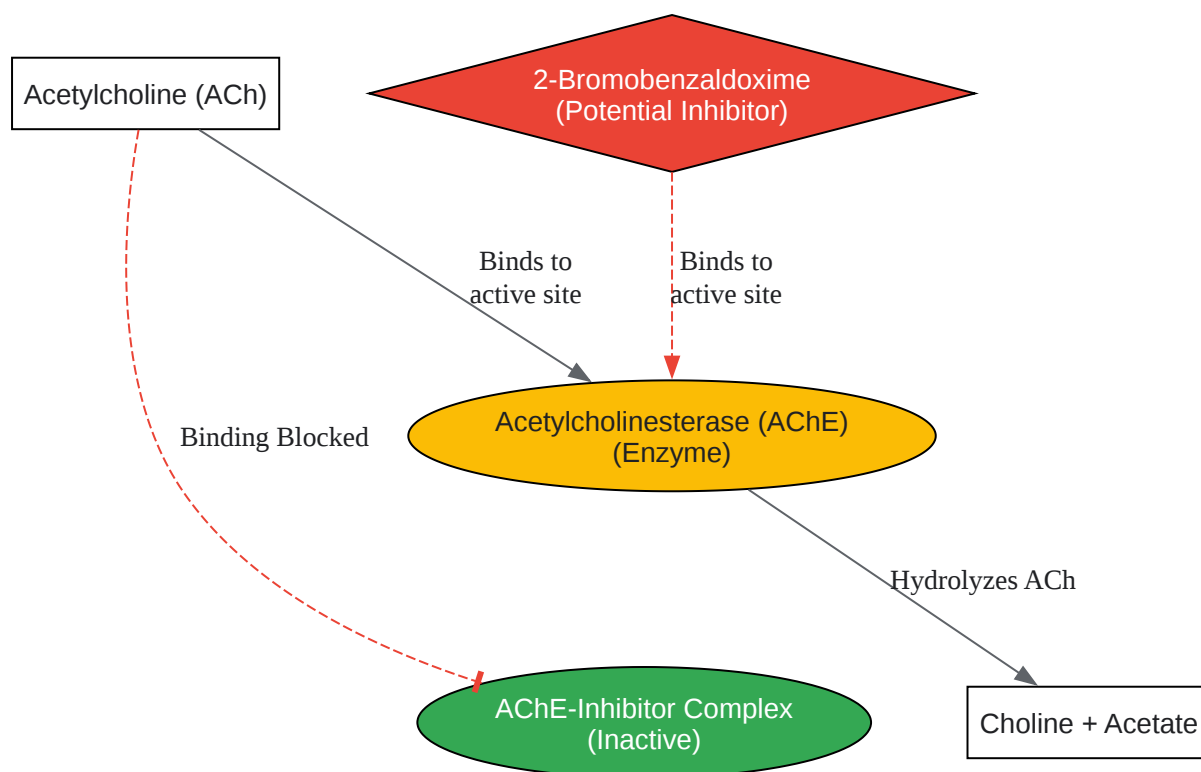
The logical workflow for investigating a compound like **2-Bromobenzaldoxime** as a potential cholinesterase inhibitor is outlined below.



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Caption: Workflow for evaluating **2-Bromobenzaldoxime** as a cholinesterase inhibitor.

The potential mechanism of action for a benzaldoxime derivative as an acetylcholinesterase inhibitor involves the compound binding to the active site of the AChE enzyme, thereby preventing the breakdown of acetylcholine. This is illustrated in the following diagram.



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